1-(Butylsulfonyl)piperazine hydrochloride
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Overview
Description
1-(Butylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C8H19ClN2O2S It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Butylsulfonyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(Butylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, aryl halides; reactions often carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Butylsulfonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Butylsulfonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- 1-(Methylsulfonyl)piperazine hydrochloride
- 1-(Ethylsulfonyl)piperazine hydrochloride
Uniqueness
1-(Butylsulfonyl)piperazine hydrochloride is unique due to its specific sulfonyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles. These differences make it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C8H19ClN2O2S |
---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-butylsulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-3-8-13(11,12)10-6-4-9-5-7-10;/h9H,2-8H2,1H3;1H |
InChI Key |
UPZBNRPULAFRSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCNCC1.Cl |
Origin of Product |
United States |
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